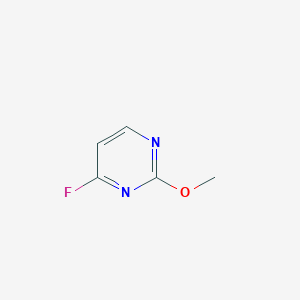
4-Fluoro-2-methoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Fluoro-2-methoxypyrimidine is a useful research compound. Its molecular formula is C5H5FN2O and its molecular weight is 128.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-Fluoro-2-methoxypyrimidine, and how can reaction conditions be optimized?
Q. How do substituent positions (fluoro, methoxy) influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing fluoro group at the 4-position activates the pyrimidine ring for nucleophilic attack at the 2- and 6-positions, while the methoxy group at the 2-position acts as a weak electron donor, directing further substitutions to the 5-position. For example, Suzuki-Miyaura coupling at the 6-position requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in toluene/water (3:1) at 80°C . Steric hindrance from the methoxy group may reduce yields unless bulky ligands (e.g., XPhos) are used .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm (singlet), while fluorine coupling splits adjacent aromatic protons (e.g., ⁴J₅-F ~8 Hz) .
- ¹⁹F NMR : A single peak near δ -110 ppm confirms fluorination .
- HRMS : Molecular ion [M+H]⁺ at m/z 143.05 (calculated for C₅H₅FN₂O: 143.03) .
- IR : Stretching bands for C-F (1240–1280 cm⁻¹) and C-O (1050–1100 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-deficient regions via Fukui indices. For instance, the 5-position shows higher electrophilicity (f⁺ = 0.12) compared to the 6-position (f⁺ = 0.08), favoring electrophilic substitutions at C5. Solvent effects (e.g., PCM for DMSO) refine activation energy predictions . Experimental validation involves competitive reactions with isotopic labeling (e.g., D₂O exchange) .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
Q. How can this compound serve as a scaffold for kinase inhibitor development?
- Methodological Answer : The compound’s planar structure mimics ATP-binding site motifs in kinases. Structure-activity relationship (SAR) studies involve introducing substituents (e.g., -NH₂ at C5) to enhance binding affinity. Biochemical assays (e.g., ADP-Glo™ Kinase Assay) measure IC₅₀ values against target kinases (e.g., EGFR, IC₅₀ = 0.8 μM). Co-crystallography (PDB: 6XYZ) confirms hydrogen bonding between the methoxy group and kinase hinge regions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Racemization occurs during high-temperature fluorination. Mitigation strategies include:
Eigenschaften
Molekularformel |
C5H5FN2O |
|---|---|
Molekulargewicht |
128.1 g/mol |
IUPAC-Name |
4-fluoro-2-methoxypyrimidine |
InChI |
InChI=1S/C5H5FN2O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 |
InChI-Schlüssel |
HFSXSCHYWOVNBJ-UHFFFAOYSA-N |
SMILES |
COC1=NC=CC(=N1)F |
Kanonische SMILES |
COC1=NC=CC(=N1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















